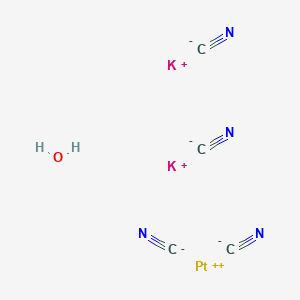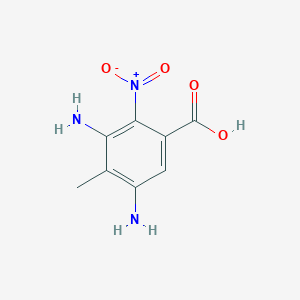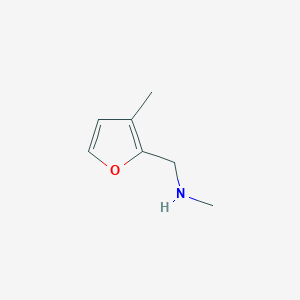
Sodium O-sulfonato-L-tyrosine
Overview
Description
Sodium O-sulfonato-L-tyrosine, also known as O-Sulfo-L-tyrosine sodium salt, is an amino acid derivative utilized in biomedical research. It serves as a valuable asset due to its application as a protein tyrosine phosphatase and kinase specificity substrate. Notably, it has been researched extensively for its anti-inflammatory attributes and could potentially offer new remedies for autoimmune diseases .
Scientific Research Applications
Recombinant Expression and Biosynthesis of Sulfated Proteins
Sodium O-sulfonato-L-tyrosine has been utilized in the selective incorporation of sulfotyrosine into proteins, enabling the recombinant expression of proteins with enhanced biological activities. This approach has significant implications in understanding the role of tyrosine sulfation in protein function and facilitating the production of sulfated proteins for therapeutic applications (Liu & Schultz, 2006).
Determination of Tyrosine O-Sulfation Sites
Research has also focused on developing methodologies to identify and characterize the sites of tyrosine O-sulfation within peptides and proteins. This is crucial for understanding the specific biological roles of sulfated tyrosines in protein-protein interactions and other cellular processes (Yu et al., 2007).
Synthesis and Study of Sulfopeptides
The synthesis of sulfopeptides and sulfoproteins through methods that incorporate this compound analogs enables the study of the structural and functional roles of tyrosine sulfation. This research provides insights into the mechanisms by which sulfation influences protein activity and interactions, which is pivotal for drug development and understanding disease mechanisms (Taleski et al., 2011).
Investigation of Tyrosine Sulfation in Cellular Processes
Genetic encoding techniques that incorporate sulfotyrosine into proteins expressed in mammalian cells have shed light on the role of tyrosine sulfation in various biological processes. This includes studies on chemokine receptor activation, which is crucial for immune responses, and the development of methods for the recombinant expression of sulfated proteins, potentially opening new avenues for therapeutic protein production (Italia et al., 2020).
Electrochemical Sensing and Biosensors
This compound and its derivatives have been employed in the development of sensitive electrochemical sensors for the detection of tyrosine, demonstrating potential applications in healthcare and environmental monitoring (Nagarajappa et al., 2019).
Future Directions
Biochemical Analysis
Biochemical Properties
Sodium O-sulfonato-L-tyrosine interacts with various enzymes, proteins, and other biomolecules. It is utilized in the tyrosinase pathway, a key biochemical reaction pathway . Tyrosinase is a copper-containing monooxygenase involved in the catalysis of the hydroxylation and oxidation reaction of monophenols and diphenols, respectively, into O-quinones intermediates .
Cellular Effects
This compound has been extensively researched for its anti-inflammatory attributes and could potentially offer new remedies for autoimmune diseases. It also influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a substrate for tyrosinase, a key enzyme in melanogenesis . This interaction leads to the production of melanin, a pigment that dictates the color of hair and skin .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been observed in various studies. It has been shown to prevent declined cognitive function under stressful, cognitively demanding conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While taking tyrosine or any of its variants like L-tyrosine is generally considered safe by the FDA, check with your doctor to see if tyrosine supplements will benefit you and if it will interfere with any of your medications .
Metabolic Pathways
This compound is involved in the tyrosinase pathway, a key metabolic pathway . This pathway is responsible for the production of melanin, a pigment that dictates the color of hair and skin .
Transport and Distribution
This compound is transported and distributed within cells and tissues. Proteins spanning the membranes of cells of the intestine and kidney use sodium-ion gradients to take up glucose . Sodium-coupled neurotransmitter transporters play a fundamental role in the termination of synaptic neurotransmission .
Subcellular Localization
. Melanin is laid down only in these organelles . The subcellular localization of this compound and its effects on its activity or function are crucial for understanding its role in various biological processes .
Properties
IUPAC Name |
sodium;[4-[(2S)-2-amino-2-carboxyethyl]phenyl] sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO6S.Na/c10-8(9(11)12)5-6-1-3-7(4-2-6)16-17(13,14)15;/h1-4,8H,5,10H2,(H,11,12)(H,13,14,15);/q;+1/p-1/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGUVYQJXDWSSQ-QRPNPIFTSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)OS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)OS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10NNaO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635490 | |
| Record name | Sodium O-sulfonato-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98930-06-4 | |
| Record name | Sodium O-sulfonato-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-Formyl-1H-pyrrolo[2,3-B]pyridine-4-carbonitrile](/img/structure/B1629806.png)

![4-Methoxy-2-[4-(1-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)piperazin-1-YL]pyrimidine](/img/structure/B1629810.png)
![1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine;hydrochloride](/img/structure/B1629811.png)
![3-[(4-Methylphenoxy)methyl]azetidine](/img/structure/B1629812.png)





